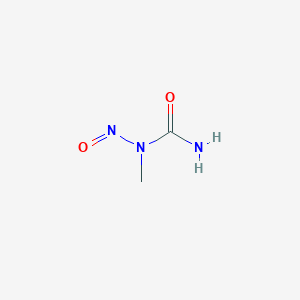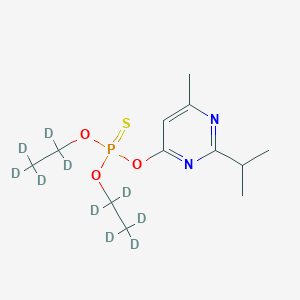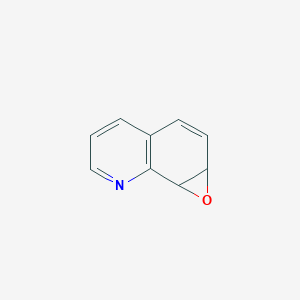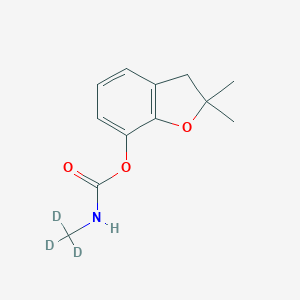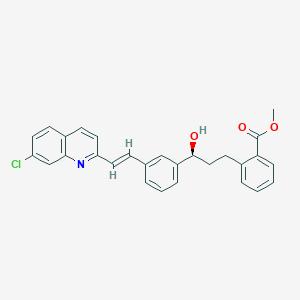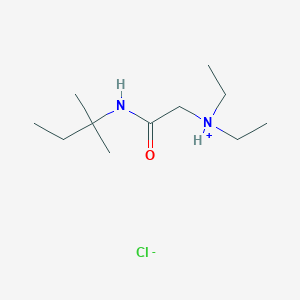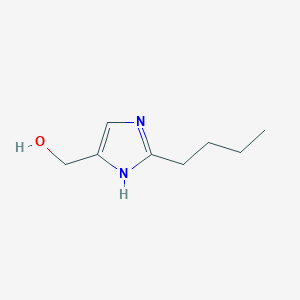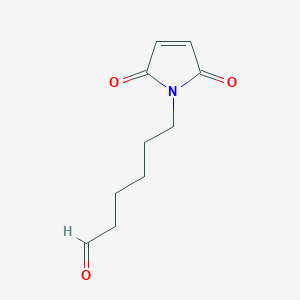
2,3-Diethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,3-Diethylpyridine is not well understood. However, it is believed to act as a chelating agent, which can bind to metal ions and form stable complexes. It can also act as a nucleophile, which can attack electrophilic centers in organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,3-Diethylpyridine. However, it has been reported to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Diethylpyridine in lab experiments is its high stability, which allows for accurate and reproducible results. Additionally, it is readily available and relatively inexpensive. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Orientations Futures
There are various future directions for the use of 2,3-Diethylpyridine in scientific research. One direction is the development of new synthetic methods for the production of 2,3-Diethylpyridine and its derivatives. Another direction is the exploration of its potential as a catalyst in various organic reactions. Additionally, the investigation of its biological properties and potential medical applications is an area of interest for future research.
Méthodes De Synthèse
2,3-Diethylpyridine can be synthesized using a variety of methods. One common method is the reaction of 2,3-dichloropyridine with diethylamine in the presence of a catalyst such as triethylamine. The reaction yields 2,3-Diethylpyridine as the main product. Another method involves the reaction of acetaldehyde, ammonia, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction yields 2,3-Diethylpyridine as a byproduct.
Applications De Recherche Scientifique
2,3-Diethylpyridine is widely used in various scientific research applications. It is used as a ligand in coordination chemistry and catalysis. It is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2,3-Diethylpyridine is used in the development of new materials for electronic and optical applications.
Propriétés
Numéro CAS |
103039-56-1 |
|---|---|
Nom du produit |
2,3-Diethylpyridine |
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2,3-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YXZUDXLWSOZHFN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CC |
SMILES canonique |
CCC1=C(N=CC=C1)CC |
Synonymes |
Pyridine, 2,3-diethyl- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



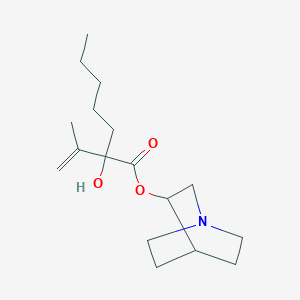
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
